Neocaesalpin O

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related cassane-type diterpenoids like Neocaesalpin A, AA, and nominal Neocaesalpin K involves an intermolecular Diels-Alder reaction that rapidly assembles the target framework from commercial materials. A sequence of oxidations establishes the desired oxygenation pattern, with late-stage release of the butenolide through a novel mercury(II)-mediated furan oxidation (Papidocha, Bulthaupt, & Carreira, 2023).

Molecular Structure Analysis

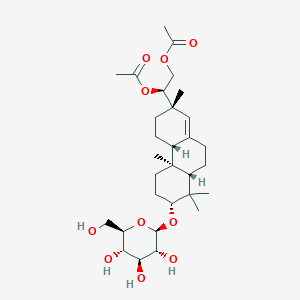

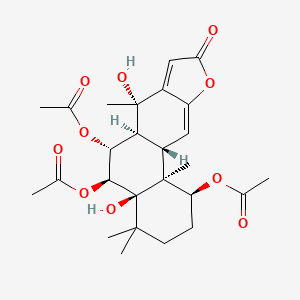

Neocaesalpin O, along with other cassane-type diterpenes, was isolated from the seeds of Caesalpinia magnifoliolata. Its structure was elucidated using spectroscopic methods, including 1D and 2D-NMR, HR-EI-MS, and X-ray analysis, showing a distinct molecular framework that includes a butenolide moiety (Yin, Ma, & Hu, 2008).

Scientific Research Applications

Antineoplastic Activity : Neocaesalpin O, along with other cassane-type diterpenes, has been identified in various studies as having potential antineoplastic (anti-cancer) properties. A study found that compounds like this compound exhibited moderate cytotoxicity against various cancer cell lines, including Hela, HCT-8, HepG-2, MCF-7, and A549 cells. This suggests a potential application of this compound in cancer treatment (Ma et al., 2012).

Isolation and Structural Analysis : this compound was isolated from the seeds of Caesalpinia magnifoliolata, and its structure was determined through various spectroscopic methods. This research is crucial for understanding its chemical properties and potential applications in pharmacology (Yin, Ma, & Hu, 2008).

Mild Antiproliferative Activity : In another study, this compound showed mild antiproliferative activity against liver cancer (HepG-2) and breast cancer (MCF-7) cell lines. This further underscores its potential utility in developing anti-cancer therapies (Ma et al., 2012).

Future Directions

Mechanism of Action

Target of Action

Neocaesalpin O is a cassane-type diterpenoid . Cassane-type diterpenoids have been isolated from medicinal plants of the genus Caesalpinia, which comprises approximately 100 species and is commonly found in tropical and subtropical regions

Mode of Action

Cassane-type diterpenoids, to which this compound belongs, are known for their biological properties, including anti-inflammatory, antimalarial, antitumor, antiviral, antimicrobial, and antioxidant effects . These effects suggest that this compound may interact with a variety of cellular targets, leading to changes in cell function and physiology.

Biochemical Pathways

Given the broad range of biological activities associated with cassane-type diterpenoids , it is likely that this compound influences multiple biochemical pathways. These could potentially include pathways related to inflammation, immune response, cell proliferation, viral replication, microbial growth, and oxidative stress.

Result of Action

The broad range of biological activities associated with cassane-type diterpenoids suggests that this compound may have diverse effects at the molecular and cellular levels. These could potentially include modulation of inflammatory responses, inhibition of cell proliferation in tumors, disruption of viral replication, inhibition of microbial growth, and mitigation of oxidative stress.

properties

IUPAC Name |

[(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxo-2,3,5,6,6a,11a-hexahydro-1H-naphtho[2,1-f][1]benzofuran-1-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O10/c1-12(27)33-18-8-9-23(4,5)26(32)22(35-14(3)29)21(34-13(2)28)20-16(24(18,26)6)10-17-15(25(20,7)31)11-19(30)36-17/h10-11,16,18,20-22,31-32H,8-9H2,1-7H3/t16-,18-,20-,21+,22-,24-,25+,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLBSFHFNUCCKY-UXYMEOMDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2(C1(C3C=C4C(=CC(=O)O4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3C=C4C(=CC(=O)O4)[C@@]([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the structural characterization of Neocaesalpin O?

A: this compound is a cassane-type diterpene. Its structure was determined through spectroscopic methods, including 1D and 2D NMR, high-resolution electron ionization mass spectrometry (HR-EI-MS), and X-ray analysis []. While the provided abstracts do not explicitly state the molecular formula or weight, these details can be derived from the aforementioned spectroscopic analyses presented in the research paper.

Q2: Where was this compound first isolated, and have other sources been identified?

A: this compound was initially isolated from the seeds of Caesalpinia magnifoliolata []. It was later also found in Caesalpinia minax HANCE, along with several other Neocaesalpin compounds [].

Q3: Has any research explored the potential antiproliferative activity of this compound?

A: While the provided research highlights the antiproliferative activity of other Neocaesalpin compounds (1-4) against liver cancer (HepG-2) and breast cancer (MCF-7) cell lines [], there is no mention of this compound being tested in this context. Further research is needed to investigate its potential in this area.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8R,10R,13S)-13-methyl-6-methylidene-10-(trideuteriomethyl)-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1150734.png)